2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide
Description
2-Chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide (CAS Ref: 10-F659928) is a chloroacetamide derivative characterized by a pyrrolidine-1-carbonyl substituent attached to a benzyl group ().
Properties
IUPAC Name |
2-chloro-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-9-13(18)16-10-11-3-5-12(6-4-11)14(19)17-7-1-2-8-17/h3-6H,1-2,7-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTJYJFVICYZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from proline via chloroacetylation followed by amidation of its carboxylate group.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the pyrrolidine derivative reacts with a phenylacetyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Chloroacetamide Moiety: The final step involves the reaction of the intermediate with chloroacetyl chloride under basic conditions to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group allow the compound to fit into the active sites of these targets, leading to inhibition or activation of their function . The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Chloroacetamide Derivatives
Key Observations:
- Pyrrolidine vs. Pyrimidine/Sulfonamide Groups : The pyrrolidine-1-carbonyl group in the target compound () provides a rigid, planar structure compared to the pyrimidinylsulfamoyl group (), which introduces polar sulfonamide interactions.
- Agrochemical Applications : Imazosulfuron () and other herbicidal analogs rely on bulky aryl substituents for target-site binding, whereas the pyrrolidine-carbonyl group may favor interactions with enzymes or receptors in medicinal contexts.
- Ligand Potential: The thiazole-containing analog () demonstrates the role of heterocycles in coordination chemistry, suggesting the target compound’s pyrrolidine moiety could similarly act as a ligand or pharmacophore.
Physicochemical and Functional Properties
Solubility and Lipophilicity:
Reactivity:
- The chloroacetamide moiety is a common reactive site across all compounds, enabling nucleophilic substitution reactions. For example, in pesticidal compounds (), this group reacts with plant enzymes to inhibit growth.
Biological Activity
2-Chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide, with CAS number 1087792-02-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₄H₁₇ClN₂O₂
- Molecular Weight : 280.75 g/mol
- Chemical Structure : The compound features a chloro group, a pyrrolidine moiety, and an acetamide functional group, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on substituted quinoline derivatives revealed that certain structural modifications enhanced activity against Mycobacterium tuberculosis, suggesting a potential pathway for developing new antimycobacterial agents .
Anti-inflammatory Effects
The compound's structural analogs have been evaluated for anti-inflammatory properties. A review highlighted that pyrimidine derivatives with similar structural motifs showed promising inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. The IC₅₀ values reported for some derivatives ranged from 19.45 µM to 42.1 µM against COX-1 and COX-2, indicating moderate to high potency in inhibiting these enzymes .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro Group : Enhances lipophilicity and may facilitate interaction with biological targets.
- Pyrrolidine Ring : Imparts conformational flexibility and can influence binding affinity to receptors.
- Acetamide Functionality : Essential for hydrogen bonding interactions with target proteins.
Case Studies
-
Antimycobacterial Screening :
In a study assessing various substituted compounds, those structurally related to this compound demonstrated notable activity against multiple mycobacterial strains. The most effective compounds were characterized by low cytotoxicity against human cell lines, suggesting a favorable therapeutic index . -
COX Inhibition :
Another investigation into the anti-inflammatory properties of related compounds found that certain derivatives could significantly suppress COX-2 activity with IC₅₀ values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
